2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Description
Properties
IUPAC Name |
2,5-dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-7-12-13-9(2)10-5-3-4-6-11(10)15(12)14-8/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRXTYNNCIGXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CCCC3)C(=NC2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrazole with an appropriate quinazoline derivative under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various tetrahydropyrazolo derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H15N3
- Molecular Weight : 201.27 g/mol
- CAS Number : 866018-14-6
The compound features a unique pyrazoloquinazoline framework that is pivotal for its biological activity. The structural characteristics allow for various substitutions, enhancing its potential as a therapeutic agent.
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer properties of quinazoline derivatives, including 2,5-dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline. The compound has shown promising results against various cancer cell lines through mechanisms such as:
- Inhibition of Tyrosine Kinases : Quinazolines are known to inhibit receptor tyrosine kinases involved in cancer progression. This mechanism is crucial for targeting cancers like breast and prostate cancer .
- Poly ADP-ribose Polymerase Inhibition : Compounds similar to this structure have been identified as effective PARP inhibitors, which are vital in treating breast cancer and other malignancies .
Anti-Viral Properties
The compound exhibits significant anti-viral activity against several viruses. Research indicates that derivatives can inhibit viral replication effectively:
- Influenza Virus : Certain quinazoline derivatives have demonstrated high activity against influenza viruses with IC50 values below 10 μM .
- Hepatitis C Virus : The compound has been shown to inhibit HCV NS3-4A protease significantly, highlighting its potential in treating viral infections .
Anti-Inflammatory Effects
Quinazolines are recognized for their anti-inflammatory properties. The specific derivative has been studied for its ability to reduce inflammation markers and provide relief in conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its mechanism may involve modulating neurotransmitter levels and reducing oxidative stress .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Alagarsamy et al., 2018 | Anti-Viral Activity | Demonstrated effective inhibition of viral replication in vitro with low cytotoxicity. |
| Karaman et al., 2008 | Anti-Cancer Activity | Identified as a potent inhibitor of cancer cell proliferation; effective against breast cancer cell lines. |
| Mishra et al., 2020 | Neuroprotection | Showed potential in reducing neuronal cell death in models of neurodegeneration. |
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Biological Activity
2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that incorporates both pyrazole and quinazoline moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅N₃
- CAS Number : 866018-14-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that this compound may function as an enzyme inhibitor by binding to active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction and interference with metabolic processes .
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Quinazoline derivatives have shown activity against various bacterial strains and fungi. The presence of specific substituents on the quinazoline ring can enhance these properties .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with quinazoline derivatives. Inhibitors targeting cyclooxygenase (COX) enzymes have been developed from similar structures. For example:
- Research Findings : A series of compounds derived from quinazoline exhibited selective COX-2 inhibition with significant anti-inflammatory effects . This suggests that this compound may possess similar anti-inflammatory properties.
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the regioselective synthesis of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline derivatives?
- Methodological Answer : Regioselectivity in pyrazoloquinazoline synthesis can be controlled via solvent choice, catalyst selection, and reaction temperature. For example, water-mediated copper-catalyzed cascade reactions (e.g., using CeCl₃·7H₂O) achieve high regioselectivity by stabilizing intermediates . Intramolecular Friedel-Crafts reactions with aerobic oxidation are also effective, as demonstrated in pyrazolo[1,5-a]quinoline syntheses . Analytical validation via ¹H/¹³C NMR and FT-IR ensures structural fidelity .
Q. Which spectroscopic techniques are most reliable for characterizing pyrazoloquinazoline derivatives?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. Mass spectrometry (ESI-MS) validates molecular weights, while FT-IR identifies functional groups like carbonyls or amines. For example, ¹H NMR peaks at δ 5.99–8.76 ppm in DMSO-d₆/CDCl₃ distinguish aromatic protons in pyrazoloquinazoline cores . Elemental analysis (±0.4% tolerance) confirms purity .
Q. How can researchers design efficient one-pot syntheses for pyrazoloquinazoline scaffolds?
- Methodological Answer : One-pot strategies minimize intermediates and improve yields. A proven approach involves sequential cyclization and oxidation:
React hydrazines with α,β-enones to form pyrazole intermediates .
Use Friedel-Crafts alkylation or copper-catalyzed coupling to construct the quinazoline ring .
Solvent systems like DMF/water or THF enhance reaction homogeneity, while catalysts like CeCl₃·7H₂O improve efficiency (e.g., 75% yield at 30 mol%) .
Advanced Research Questions
Q. What strategies resolve contradictions in catalytic efficiency data for pyrazoloquinazoline synthesis?
- Methodological Answer : Discrepancies in catalyst performance (e.g., CeCl₃·7H₂O vs. p-TsOH) often stem from solvent polarity, temperature, or substrate steric effects. For example:
| Catalyst (30 mol%) | Yield (%) |
|---|---|
| CeCl₃·7H₂O | 75 |
| p-TsOH | 70 |
| AcOH | 44 |
- To resolve contradictions:
- Use factorial design (e.g., varying catalyst loading/temperature) to isolate variables .
- Compare activation energies via DFT calculations or kinetic studies .
Q. How can molecular docking studies predict the bioactivity of 2,5-dimethyltetrahydropyrazoloquinazolines?
- Methodological Answer : Docking against target proteins (e.g., COVID-19 main protease) involves:
Optimizing ligand 3D structures (DFT-minimized geometries).
Grid parameterization of the active site (AutoDock Vina).
Scoring binding affinities (ΔG values).
For pyrazoloquinazolines, substituents like nitro or methoxy groups enhance hydrogen bonding with protease residues (e.g., His41/Cys145), as shown in studies with binding energies ≤−7.5 kcal/mol .
Q. What experimental frameworks validate the biological activity of pyrazoloquinazoline derivatives?
- Methodological Answer : A tiered approach is recommended:
- In vitro assays : Electrophysiological studies (e.g., GABAₐ receptor modulation via patch-clamp) .
- In silico screening : ADMET prediction (SwissADME) to prioritize low-toxicity candidates.
- In vivo models : Dose-response studies in rodents for pharmacokinetics.
Ensure purity (>95%) via HPLC and confirm target engagement with radioligand binding assays .
Q. How do steric and electronic effects influence the reactivity of pyrazoloquinazoline intermediates?
- Methodological Answer : Steric hindrance from methyl groups (e.g., 2,5-dimethyl substitution) slows nucleophilic attacks but stabilizes intermediates via hyperconjugation. Electronic effects from electron-withdrawing groups (e.g., NO₂) enhance electrophilic aromatic substitution rates. Computational tools (COMSOL Multiphysics) model these effects by simulating charge distribution and transition states .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
